Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate
Description
Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate is a piperidine derivative featuring a methyl ester at the 4-position and a sulfonamide group at the 1-position, substituted with an acetylamino phenyl moiety. This compound is synthesized via sulfonylation and esterification steps, as described in a procedure analogous to Guo’s work . Analytical characterization includes 13C-NMR (δ 169.54 ppm for the carbonyl group) and elemental analysis (C: 47.38%, H: 6.63%, N: 16.87%), consistent with the molecular formula C13H20N4O3S·H2O .
Properties
IUPAC Name |
methyl 1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(18)16-13-3-5-14(6-4-13)23(20,21)17-9-7-12(8-10-17)15(19)22-2/h3-6,12H,7-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCURQVUILFQPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164436 | |
| Record name | Methyl 1-[[4-(acetylamino)phenyl]sulfonyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-56-1 | |
| Record name | Methyl 1-[[4-(acetylamino)phenyl]sulfonyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[[4-(acetylamino)phenyl]sulfonyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate typically involves the reaction of 4-(acetylamino)benzenesulfonyl chloride with methyl 4-piperidinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This would include precise control of temperature, pressure, and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate is primarily used in proteomics research . It is employed in the study of protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable in biochemical assays and experiments.
Mechanism of Action
The mechanism of action of Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate involves its interaction with target proteins. The acetylamino group can form hydrogen bonds with amino acid residues, while the sulfonyl group can participate in electrostatic interactions. These interactions facilitate the binding of the compound to specific proteins, thereby modulating their activity and function.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
1-((4-Acetamidophenyl)Sulfonyl)Piperidine-4-Carboxamide (CAS 304668-29-9)
- Molecular Formula : C14H19N3O4S (Molar Mass: 325.38 g/mol)
- Key Differences : Replaces the methyl ester with a carboxamide group at the 4-position.
- Solubility: Amides may exhibit lower solubility in lipophilic environments compared to esters, affecting bioavailability.
4-(Phenylamino)-1-(Phenylmethyl)-4-Piperidinecarboxylic Acid Hydrochloride
- Molecular Formula : C19H22N2O2·HCl
- Key Differences: Features a phenylamino group at the 4-position and a benzyl group at the 1-position, with a carboxylic acid hydrochloride salt.
- Implications: Ionic Character: The hydrochloride salt improves aqueous solubility, advantageous for pharmaceutical formulations .
N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide
- Key Differences : Contains a methoxycarbonyl group (similar to methyl ester) and a benzyl group at the 1-position, with an additional N-phenylpropanamide substituent.
- Implications :
Biological Activity
Methyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 318.38 g/mol
The compound features a piperidine ring, an acetylamino group, and a sulfonyl moiety, which contribute to its pharmacological properties.
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including histone deacetylases (HDACs), which are crucial for regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones, thereby promoting gene transcription associated with cell survival and differentiation .
- Anti-inflammatory Effects : The sulfonamide group in the compound is known for its anti-inflammatory properties. Studies have demonstrated that compounds with similar structures can suppress pro-inflammatory cytokines and reduce inflammation in various models .
Therapeutic Applications
This compound has potential applications in treating:
- Neurodegenerative Diseases : Due to its ability to inhibit HDACs, this compound may be beneficial in treating conditions like Alzheimer's disease by promoting neuroprotective effects and enhancing neuronal survival .
- Cancer Therapy : The modulation of gene expression through HDAC inhibition may also provide a therapeutic avenue for certain cancers, where altered gene expression plays a pivotal role in tumor progression.
Study 1: HDAC Inhibition and Neuroprotection
In a study focusing on neuroprotective agents, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The results indicated that the compound significantly reduced cell death induced by hydrogen peroxide (HO) at sub-micromolar concentrations while exhibiting low cytotoxicity .
Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory properties of the compound in a murine model of acute inflammation. The administration of this compound resulted in a notable decrease in inflammatory markers, including TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
